1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-amine
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Overview
Description
1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-amine is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-aminopyridine with hydrazine derivatives, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolopyridines, which can have different functional groups attached to the pyrazole or pyridine rings.
Scientific Research Applications
1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the derivatives of the compound being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine
- 1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol
- methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-5-carboxylate
Uniqueness
1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-amine is unique due to its specific ring structure and the presence of a methyl group at the 1-position. This structural feature imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications.
Properties
Molecular Formula |
C7H12N4 |
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Molecular Weight |
152.20 g/mol |
IUPAC Name |
1-methyl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridin-3-amine |
InChI |
InChI=1S/C7H12N4/c1-11-6-4-9-3-2-5(6)7(8)10-11/h9H,2-4H2,1H3,(H2,8,10) |
InChI Key |
JOGSQONBVPJRHZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CCNC2)C(=N1)N |
Origin of Product |
United States |
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